REACTION_CXSMILES
|
[CH3:1][S:2]([O:5][CH2:6][CH2:7][N:8]1[CH2:12][CH2:11]N[C:9]1=[O:13])(=[O:4])=[O:3].O[CH2:15]CN1CCCC1=O>>[CH3:1][S:2]([O:5][CH2:6][CH2:7][N:8]1[CH2:12][CH2:11][CH2:15][C:9]1=[O:13])(=[O:4])=[O:3]
|
Name
|
Intermediate 31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCN1C(NCC1)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OCCN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCN1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |